molecular formula C18H17N3O2S B2538561 Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105199-90-3

Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2538561
CAS RN: 1105199-90-3
M. Wt: 339.41
InChI Key: FEJSNYYHCFAKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the oxadiazole and thiophene rings. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that include the formation of oxadiazole rings and subsequent coupling with other aromatic systems. For instance, the synthesis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives involves the coupling of substituted benzohydrazide with an appropriate acid followed by intramolecular cyclization . This suggests that a similar approach could be used for the synthesis of Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, with the appropriate substitutions to incorporate the thiophene and piperidine moieties.

Molecular Structure Analysis

The molecular structure of compounds with oxadiazole rings has been studied using single-crystal X-ray diffraction, which confirms the expected geometries and conformations . The piperazine ring, for example, adopts a chair conformation. Density Functional Theory (DFT) calculations can also provide insights into the reactive sites and the electrophilic and nucleophilic nature of the molecules . These techniques could be applied to Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone to predict its structure and reactivity.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from DFT studies, which highlight the potential sites for electrophilic and nucleophilic attacks . The presence of the oxadiazole ring in the structure suggests that the compound may undergo reactions typical for heteroaromatic compounds, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. Intermolecular hydrogen bonds, as observed in related compounds, can contribute to the crystal packing and stability . The Hirshfeld surface analysis provides information on the nature of intermolecular contacts, which is crucial for understanding the compound's solubility and interaction with biological targets . The HOMO-LUMO energy gap obtained from DFT calculations can give an indication of the compound's stability and reactivity . Additionally, the presence of aromatic systems like thiophene may affect the compound's UV absorption properties, which can be analyzed using UV spectroscopy .

Scientific Research Applications

Enzyme Inhibitory Activity

Compounds structurally similar to Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been evaluated for their enzyme inhibitory activities. For instance, derivatives of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide were designed and assessed for their inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These derivatives exhibited significant enzyme inhibitory activities, suggesting their potential in the development of new enzyme inhibitors for therapeutic applications. Molecular docking studies further revealed their significant interactions at the enzyme active sites, providing insights into their binding affinities and mechanism of action (Cetin, Türkan, Bursal, & Murahari, 2021).

Molecular Structure and Antibacterial Activity

Another research avenue explores the synthesis and spectral characterization of novel compounds, including those containing the thiophene and oxadiazole moieties. Studies involving density functional theory (DFT) calculations and molecular docking have been conducted to understand the structural, electronic, and reactive properties of these compounds. Such analyses assist in elucidating their antibacterial activities by highlighting the importance of structural optimization and the impact of electron-withdrawing groups on their biological efficacy. This research underscores the compounds' potential in the design of new antibacterial agents (Shahana & Yardily, 2020).

Crystal Packing and Non-Covalent Interactions

The study of crystal packing and the functional role of non-covalent interactions in supramolecular architectures is also a significant research application. The analysis of crystal packing in derivatives containing the 1,2,4-oxadiazol moiety has revealed the importance of lone pair-π interactions and halogen bonds. These findings contribute to the understanding of how such interactions influence the molecular conformation and stability of these compounds, providing valuable information for the design of materials with specific physical and chemical properties (Sharma, Mohan, Gangwar, & Chopra, 2019).

Cytoprotective Activities

Phenyl( thiophen-2-yl) methanone derivatives, including those similar in structure to the compound of interest, have been synthesized and tested for their cytoprotective activities against oxidative stress-induced injury in human cells. This line of research is critical for the development of therapeutic agents capable of protecting cells from oxidative damage, which is a common pathway in numerous diseases. Preliminary studies have shown that specific substituents on the phenyl ring significantly enhance protective activity, highlighting the role of molecular structure in determining biological activity (Lian, 2014).

properties

IUPAC Name

phenyl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-18(13-6-2-1-3-7-13)21-10-4-8-14(12-21)16-19-20-17(23-16)15-9-5-11-24-15/h1-3,5-7,9,11,14H,4,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJSNYYHCFAKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.